![molecular formula C11H12N2O3S B14936945 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14936945.png)
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.264 g/mol . This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-amino-6-methoxybenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives, which are studied for their potential biological activities.
Biology: This compound is investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. In the case of its anti-tubercular activity, the compound targets enzymes involved in the biosynthesis of the mycobacterial cell wall, disrupting its integrity and function .
Vergleich Mit ähnlichen Verbindungen
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:
2-chloro-N-(6-methoxy-benzothiazol-2-yl)acetamide: This compound has similar structural features but with a chloro substituent, which may alter its reactivity and biological activity.
2-amino-6-methoxybenzothiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Eigenschaften
Molekularformel |
C11H12N2O3S |
---|---|
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3S/c1-15-6-10(14)13-11-12-8-4-3-7(16-2)5-9(8)17-11/h3-5H,6H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
SYFFZSOPPYCABB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.